Cas no 39895-56-2 ([4-(aminomethyl)phenyl]methanol)

[4-(Aminomethyl)phenyl]methanol is a bifunctional organic compound featuring both an aminomethyl (–CH₂NH₂) and a hydroxymethyl (–CH₂OH) group attached to a phenyl ring. This structure lends versatility as a building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers. The primary amine and hydroxyl groups offer reactive sites for further functionalization, enabling applications in crosslinking, conjugation, or as an intermediate in heterocycle formation. Its balanced polarity enhances solubility in polar solvents, facilitating handling in aqueous or organic reaction systems. The compound’s stability under standard conditions and compatibility with common protecting group strategies make it a practical choice for multistep synthetic routes.
[4-(aminomethyl)phenyl]methanol structure
39895-56-2 structure
Product Name:[4-(aminomethyl)phenyl]methanol
CAS No:39895-56-2
MF:C8H11NO
MW:137.179042100906
MDL:MFCD06213766
CID:303388
PubChem ID:6496943
Update Time:2025-10-24

[4-(aminomethyl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Aminomethylbenzyl alcohol
    • [4-(aminomethyl)phenyl]methanol
    • 4-(Aminomethyl)benzyl alcohol
    • 4-AMINOMETHYL-BENZYL ALCOHOL
    • Benzenemethanol,4-(aminomethyl)-
    • (4-(Aminomethyl)phenyl)methanol
    • [4-(aminomethyl)phenyl]methan-1-ol
    • 4-(Aminomethyl)-benzenemethanol
    • 4-(Hydroxymethyl)phenylmethylamine
    • 4-hydroxymethylbenzylamine
    • p-hydroxymethylbenzylamine
    • (4-Aminomethyl-phenyl)-methanol
    • 4-aminomethylbenzylalcohol
    • BENZENEMETHANOL, 4-(AMINOMETHYL)-
    • (4-Aminomethylphenyl)methanol
    • 4-HydroxyMethylbenzyl aMine
    • p-(Hydroxymethyl)benzylamine
    • 4-(aminomethyl)benzylalcohol
    • WMOUKOAUAFESMR-UHFFFAOYSA-N
    • HMS1704B11
    • 4-(Hydroxymethyl)phenylmethyla
    • 1400 w Dihydrochloride,96
    • (4-aminomethyl-phenyl)-methanol, AldrichCPR
    • Z385458374
    • J-514431
    • SY025721
    • AKOS000732764
    • AMY20739
    • BB 0262226
    • MFCD06213766
    • A824793
    • 4AL
    • PS-5696
    • 1-(Aminomethyl)-4-(hydroxymethyl)benzene
    • CS-W003274
    • AB23442
    • Q27454552
    • DTXSID30424654
    • 39895-56-2
    • CHEMBL1230249
    • FT-0649676
    • EN300-126834
    • 1400W - CAS 214358-33-5
    • SCHEMBL216928
    • DB-069891
    • ALBB-014308
    • 4-(Aminomethyl)benzenemethanol; (4-Aminomethylphenyl)methanol; 4-Hydroxymethylbenzylamine; p-(Hydroxymethyl)benzylamine;
    • MDL: MFCD06213766
    • Inchi: 1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2
    • InChI Key: WMOUKOAUAFESMR-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1
  • Melting Point: 80-82°C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.58
  • PSA: 46.25000
  • LogP: 1.33790
  • Vapor Pressure: No data available

[4-(aminomethyl)phenyl]methanol Security Information

[4-(aminomethyl)phenyl]methanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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[4-(aminomethyl)phenyl]methanol Production Method

[4-(aminomethyl)phenyl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:39895-56-2)[4-(aminomethyl)phenyl]methanol
Order Number:A824793
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:20
Price ($):179.0/410.0
Email:sales@amadischem.com

[4-(aminomethyl)phenyl]methanol Related Literature

Additional information on [4-(aminomethyl)phenyl]methanol

Introduction to [4-(aminomethyl)phenyl]methanol (CAS No. 39895-56-2)

[4-(aminomethyl)phenyl]methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 39895-56-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both an amine and a hydroxyl group in its molecular structure makes it a versatile intermediate for various chemical transformations.

The compound's molecular formula, C₈H₁₁NO, reflects its composition and suggests a range of possible interactions with biological systems. In recent years, [4-(aminomethyl)phenyl]methanol has been studied for its role in the synthesis of bioactive molecules. Its phenyl ring and amine functionalities provide a scaffold that can be modified to create more complex structures, making it valuable in medicinal chemistry.

Recent research has highlighted the compound's utility in the development of novel therapeutic agents. Specifically, studies have explored its potential as a precursor for small-molecule drugs targeting neurological disorders. The amine group can be further functionalized to introduce pharmacophores that interact with specific biological receptors, while the hydroxyl group offers opportunities for solubility enhancements and metabolic stability improvements.

One notable application of [4-(aminomethyl)phenyl]methanol is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the phenyl ring and amine group, researchers have been able to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic efficacy.

The hydroxyl group in [4-(aminomethyl)phenyl]methanol also plays a crucial role in its reactivity. It can participate in hydrogen bonding interactions, which are essential for drug-receptor binding affinity. Additionally, the compound's ability to undergo various chemical reactions, such as nucleophilic substitutions and condensations, makes it a valuable building block for more complex molecules.

In industrial settings, [4-(aminomethyl)phenyl]methanol is synthesized through multi-step organic reactions that highlight its synthetic versatility. The process typically involves the reaction of benzaldehyde derivatives with ammonia or ammonium salts to introduce the amine functionality. Subsequent functionalization of the hydroxyl group can be achieved through oxidation or esterification, depending on the desired final product.

The compound's solubility profile is another critical factor in its pharmaceutical applications. While it exhibits moderate solubility in water due to the presence of the hydroxyl group, its overall solubility can be enhanced by further chemical modifications. This property is particularly important for formulating drugs that require high bioavailability and efficient delivery to target tissues.

Advances in computational chemistry have also contributed to the study of [4-(aminomethyl)phenyl]methanol. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These predictions are invaluable for designing drugs with improved pharmacokinetic properties and reduced toxicity.

Future research directions may explore new synthetic pathways to improve the yield and purity of [4-(aminomethyl)phenyl]methanol. Additionally, investigating its interactions with other biomolecules could uncover novel therapeutic applications beyond kinase inhibition. The compound's unique structural features make it a promising candidate for developing next-generation pharmaceuticals.

In conclusion, [4-(aminomethyl)phenyl]methanol (CAS No. 39895-56-2) is a versatile compound with significant potential in pharmaceutical chemistry. Its structural features enable diverse chemical modifications, making it a valuable intermediate for drug development. Recent studies highlight its role in synthesizing bioactive molecules and inhibitors for neurological disorders and cancer treatment. As research continues to uncover new applications, this compound is poised to play an increasingly important role in medicinal chemistry.

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(CAS:39895-56-2)[4-(aminomethyl)phenyl]methanol
A824793
Purity:99%/99%
Quantity:10g/25g
Price ($):179.0/410.0
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